molecular formula C9H9ClN2O3 B14892828 N-(4-chloro-2-nitrophenyl)propanamide

N-(4-chloro-2-nitrophenyl)propanamide

Cat. No.: B14892828
M. Wt: 228.63 g/mol
InChI Key: QBZIBYDDYQPNJR-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-nitrophenyl)propanamide is an aromatic amide derivative characterized by a propanamide backbone substituted with a phenyl ring bearing a chloro group at the 4-position and a nitro group at the 2-position. Its molecular formula is C₉H₈ClN₂O₃ (exact mass: 228.03 g/mol), and its structure is defined by the electron-withdrawing nitro and chloro groups, which influence its physicochemical properties and reactivity .

Properties

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

N-(4-chloro-2-nitrophenyl)propanamide

InChI

InChI=1S/C9H9ClN2O3/c1-2-9(13)11-7-4-3-6(10)5-8(7)12(14)15/h3-5H,2H2,1H3,(H,11,13)

InChI Key

QBZIBYDDYQPNJR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)propanamide typically involves the reaction of 4-chloro-2-nitroaniline with propanoyl chloride. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent like toluene. The mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .

Industrial Production Methods

The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)propanamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(4-chloro-2-nitrophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, modifying the activity of enzymes and proteins. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Variations in the Phenyl Ring and Propanamide Chain

The following table summarizes key structural analogs, highlighting substituent positions and molecular properties:

Compound Name Substituents on Phenyl Ring Propanamide Chain Modification Molecular Formula Molecular Weight (g/mol) Key Data/Notes
N-(4-Chloro-2-nitrophenyl)propanamide 4-Cl, 2-NO₂ None C₉H₈ClN₂O₃ 228.63 High lipophilicity due to Cl/NO₂ groups
2-Chloro-N-(4-nitrophenyl)propanamide 4-NO₂ 2-Cl C₉H₉ClN₂O₃ 228.63 α-chloro substitution increases electrophilicity
2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide 4-Cl, 3-NO₂ 2-Cl C₉H₈Cl₂N₂O₃ 263.08 Dual Cl substituents enhance halogen bonding potential
N-(4-Chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide 4-Cl, 2-OH 2,2-dimethyl C₁₁H₁₄ClNO₂ 227.69 Hydroxyl group improves solubility; dimethyl group adds steric bulk
N-(4-Aminophenyl)propanamide 4-NH₂ None C₉H₁₂N₂O 164.21 Amino group enables hydrogen bonding and conjugation

Physicochemical Properties

  • Lipophilicity: The presence of chloro and nitro groups in this compound increases its logP (estimated ~3.5–4.0), making it more hydrophobic than analogs like N-(4-aminophenyl)propanamide (logP ~1.5) .
  • Melting Points : While direct data for this compound is unavailable, analogs like N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide show melting points >150°C due to strong intermolecular hydrogen bonding .
  • Synthesis Yield : Schotten-Baumann reactions for related compounds achieve yields >80% under optimized conditions .

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